molecular formula C20H26Cl2N2O2 B2683734 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride CAS No. 1217083-85-6

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2683734
CAS No.: 1217083-85-6
M. Wt: 397.34
InChI Key: SJOLVKVCVRRMPU-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure consists of a piperazine ring substituted with a 3-chlorophenyl group and a m-tolyloxypropan-2-ol moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorophenyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenyl group.

    Attachment of m-Tolyloxypropan-2-ol Moiety: The final step involves the reaction of the substituted piperazine with m-tolyloxypropan-2-ol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the piperazine ring or the aromatic rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride
  • 1-(4-(4-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride
  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Uniqueness

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the m-tolyloxypropan-2-ol moiety provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2.ClH/c1-16-4-2-7-20(12-16)25-15-19(24)14-22-8-10-23(11-9-22)18-6-3-5-17(21)13-18;/h2-7,12-13,19,24H,8-11,14-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOLVKVCVRRMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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